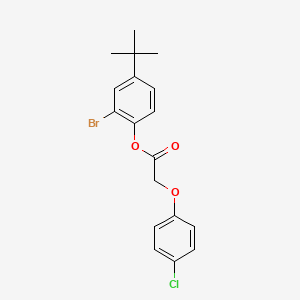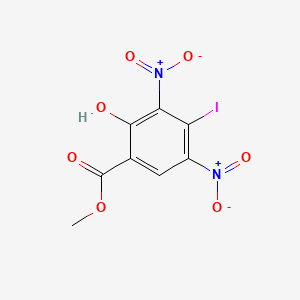amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12456561.png)
1-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl](benzyl)amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide is a complex organic compound that features a benzoxazole moiety, a sulfanyl group, and a cyclohexanecarboxamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide typically involves multiple steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized by reacting 2-aminophenol with aldehydes or acids under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with thiol compounds.
Acetylation: The acetyl group is added through a reaction with acetic anhydride or acetyl chloride.
Formation of Cyclohexanecarboxamide: The final step involves the reaction of the intermediate with cyclohexanecarboxylic acid and benzylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide can undergo various chemical reactions:
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated benzoxazoles, nitrobenzoxazoles.
Applications De Recherche Scientifique
1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, and antifungal properties.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Mécanisme D'action
The mechanism of action of 1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: These compounds share a similar heterocyclic structure and are known for their anticancer and antimicrobial activities.
Benzothiazole Derivatives: Similar in structure, these compounds also exhibit significant biological activities.
Uniqueness
1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide is unique due to its combination of a benzoxazole ring with a sulfanyl group and a cyclohexanecarboxamide structure, which may confer distinct biological and chemical properties .
Propriétés
Formule moléculaire |
C31H33N3O3S |
|---|---|
Poids moléculaire |
527.7 g/mol |
Nom IUPAC |
1-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-benzylamino]-N-(2,6-dimethylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C31H33N3O3S/c1-22-12-11-13-23(2)28(22)33-29(36)31(18-9-4-10-19-31)34(20-24-14-5-3-6-15-24)27(35)21-38-30-32-25-16-7-8-17-26(25)37-30/h3,5-8,11-17H,4,9-10,18-21H2,1-2H3,(H,33,36) |
Clé InChI |
DAYXKBBNHSLKIG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(CC3=CC=CC=C3)C(=O)CSC4=NC5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-Methyl-N-[3-(trifluoromethyl)phenyl][(4-isothiocyanatophenyl)methyl]sulfanylmethanimidamide](/img/structure/B12456481.png)
![(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol](/img/structure/B12456490.png)
methanol](/img/structure/B12456494.png)
![N-(4-methoxybenzyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12456495.png)
![2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B12456508.png)
![3-[(Butanoylcarbamothioyl)amino]-4-chlorobenzoic acid](/img/structure/B12456510.png)
![2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B12456517.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12456523.png)
![2-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12456541.png)
![3-{[(E)-(4-methylphenyl)methylidene]amino}benzamide](/img/structure/B12456546.png)


![N-[4-(1-benzofuran-2-yl)phenyl]acetamide](/img/structure/B12456555.png)

